molecular formula C16H18Cl2N4 B1373010 {2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine CAS No. 1211428-93-1

{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine

Cat. No.: B1373010
CAS No.: 1211428-93-1
M. Wt: 337.2 g/mol
InChI Key: HLDYAOLTSGWAFS-UHFFFAOYSA-N
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Description

The compound {2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine is a major metabolite of hydroxyzine . It exhibits high specific affinity for histamine H1 receptor and is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of similar compounds often involves N-alkylation of 4-(4-chlorophenyl)piperazine . For instance, the title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Molecular Structure Analysis

The molecular structure of This compound can be assigned by HRMS, IR, 1H and 13C NMR experiments .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Some novel derivatives of this compound were synthesized and screened for their antimicrobial activities. Certain derivatives showed good or moderate activity against test microorganisms (Bektaş et al., 2007).

Medicinal Intermediates

  • The compound has been utilized in the synthesis of medicinal intermediates, particularly 1,4-N,N-substituted piperazines, which are important in the preparation of certain medications (Xue Weiliang, 2008).

Antitumor Activity

  • Derivatives bearing the piperazine amide moiety were synthesized and evaluated for their potential anticancer activities. Some compounds, particularly those with 3-chlorophenyl and 4-chlorophenyl substitutions, showed promising antiproliferative effects (Yurttaş et al., 2014).

Allosteric Enhancers

  • A series of derivatives of this compound were evaluated as allosteric enhancers of the A1 adenosine receptor. The nature of substituents on the phenyl ring influenced the allosteric enhancer activity, with certain derivatives being the most active (Romagnoli et al., 2008).

Anticancer and Antituberculosis Studies

  • New derivatives were synthesized and exhibited significant anticancer and antituberculosis activities. Certain compounds showed both activities, highlighting their therapeutic potential (Mallikarjuna et al., 2014).

Antihypertensive Agents

  • A series of derivatives was synthesized and screened for antihypertensive and diuretic activity, suggesting potential applications in the treatment of hypertension (Meyer et al., 1989).

Biological Evaluation

  • Derivatives were synthesized and evaluated for their biological activity, including in vitro and in vivo studies, to assess their potential therapeutic applications (Chen et al., 2021).

Mechanism of Action

Properties

IUPAC Name

2-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4/c17-11-1-3-15(13(19)9-11)21-5-7-22(8-6-21)16-4-2-12(18)10-14(16)20/h1-4,9-10H,5-8,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDYAOLTSGWAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C3=C(C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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